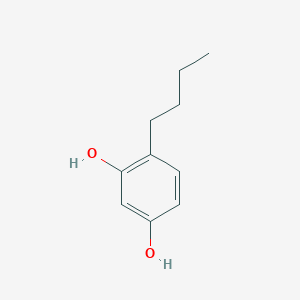

4-Butylresorcinol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172403 | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-61-8 | |

| Record name | Butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Butylresorcinol's Mechanism of Action on Tyrosinase: A Technical Guide

Core Summary

4-Butylresorcinol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Its primary mechanism of action is as a competitive inhibitor, directly binding to the active site of tyrosinase and preventing the binding of its natural substrate, L-tyrosine. Emerging evidence also points to a secondary, indirect mechanism involving the post-translational regulation of tyrosinase. Specifically, this compound has been shown to enhance the proteolytic degradation of the tyrosinase enzyme through the ubiquitin-proteasome pathway, a process mediated by the activation of p38 mitogen-activated protein kinase (MAPK). This dual-action approach contributes to its high efficacy in reducing melanogenesis, making it a compound of significant interest for the management of hyperpigmentation.

Quantitative Data Summary

The inhibitory potency of this compound against tyrosinase has been quantified across various studies. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

| Enzyme/Model System | Substrate | IC50 Value (µM) | Reference |

| Human Tyrosinase | L-DOPA | 21 | [1][2][3] |

| Mushroom Tyrosinase | L-DOPA | 11.27 | [4][5] |

| Melanin Production in MelanoDerm™ Skin Model | - | 13.5 | [1][2][5] |

For comparison, the IC50 values of other common tyrosinase inhibitors are significantly higher, indicating lower potency.

| Compound | IC50 Value (µM) - Human Tyrosinase | IC50 Value (µM) - Melanin Production in MelanoDerm™ | Reference |

| Kojic Acid | ~500 | >400 | [1][6] |

| Arbutin | >1000 (millimolar range) | >5000 | [1][6] |

| Hydroquinone | Weak inhibition (millimolar range) | <40 | [1][6] |

Mechanism of Action: Visualized

Direct Competitive Inhibition

This compound's structure allows it to bind to the active site of the tyrosinase enzyme, thereby competing with the natural substrate, L-tyrosine. This direct inhibition is a cornerstone of its function.

Indirect Inhibition via Enhanced Proteolytic Degradation

Beyond competitive inhibition, this compound activates the p38 MAPK signaling pathway. This leads to increased ubiquitination of tyrosinase, marking it for degradation by the proteasome and thereby reducing the total amount of active enzyme.[7]

Experimental Protocols

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This protocol assesses the direct inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This should be made fresh to prevent auto-oxidation.[8]

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilutions are made in phosphate buffer.[9]

-

In a 96-well plate, add 20 µL of the this compound solution at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL).[8]

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.[8]

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.[8]

-

Immediately measure the absorbance at approximately 475 nm using a microplate reader. Take kinetic readings every minute for 20-30 minutes.[8][9]

-

The rate of dopachrome (B613829) formation, which is proportional to tyrosinase activity, is calculated from the linear portion of the absorbance versus time curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[5]

Cell-Based Melanin Synthesis Assay

This protocol measures the effect of a test compound on melanin production in a cell culture model, such as B16F10 mouse melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound

-

NaOH (1 N)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed B16F10 cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound in the presence of a stimulant of melanogenesis, such as 100 nM α-MSH, for 72 hours.[7][8]

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and solubilize the melanin by adding 1 N NaOH and incubating at an elevated temperature (e.g., 60°C) for 1 hour.

-

Measure the absorbance of the lysate at approximately 405 nm.

-

The melanin content is normalized to the total protein content, and the inhibitory effect of this compound is calculated relative to the control (α-MSH-stimulated cells without inhibitor).

Conclusion

This compound stands out as a highly effective tyrosinase inhibitor due to its dual mechanism of action. It not only competitively inhibits the enzyme's catalytic activity but also promotes its degradation. This multifaceted approach ensures a robust reduction in melanin synthesis, providing a strong scientific basis for its application in the development of treatments for hyperpigmentation disorders. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qvsiete.com [qvsiete.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. genevadermatology.ch [genevadermatology.ch]

- 7. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Genesis of a Potent Tyrosinase Inhibitor: A Technical Guide to the Discovery and Synthesis of 4-Butylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylresorcinol, a derivative of resorcinol (B1680541), has emerged as a formidable agent in the management of hyperpigmentation. Its discovery stemmed from a systematic exploration of 4-substituted resorcinols, revealing its potent and direct inhibitory effect on tyrosinase, the rate-limiting enzyme in melanogenesis. This technical guide delineates the historical discovery, elucidates the primary synthesis methodologies, and provides detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, it presents a comprehensive summary of its inhibitory efficacy and a visual representation of its mechanism of action within the melanin (B1238610) synthesis pathway.

Discovery and Historical Development

The journey to identifying this compound as a superior hypopigmenting agent was one of methodical chemical refinement rather than a singular discovery. Resorcinol (1,3-dihydroxybenzene) and its derivatives have long been a subject of interest in dermatology. Initial research in the late 20th century, particularly by companies like Japan's Pola Chemical Industries, focused on synthesizing and screening various 4-alkylresorcinols for their ability to inhibit tyrosinase.

The hypopigmenting action of this compound was first reported in 1995, leading to its development as a cosmetic and therapeutic agent.[1][2] By 1998, Pola Chemical Industries had secured patents for formulations containing this potent inhibitor, which they branded as Rucinol®.[1][3] Subsequent independent studies, notably from Beiersdorf AG, further solidified its status as a highly effective tyrosinase inhibitor, surpassing the potency of then-standard agents like hydroquinone, kojic acid, and arbutin.[4]

Synthesis of this compound

The predominant and most commercially viable synthesis of this compound is a two-step process. It begins with the Friedel-Crafts acylation of resorcinol to form the intermediate, 4-butyrylresorcinol. This is followed by the reduction of the ketone group to yield the final this compound.

Experimental Protocols for Synthesis

Protocol 1: Step 1 - Friedel-Crafts Acylation to Synthesize 4-Butyrylresorcinol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a water separator, add resorcinol (1.0 eq), toluene (B28343) (approx. 3 volumes), zinc chloride (1.3 eq), and butyric acid (1.25 eq).

-

Reaction: Heat the mixture to 105-110°C and maintain for 4-6 hours. Monitor the reaction's progress by HPLC.

-

Work-up: After completion, cool the mixture and add water (approx. 2.3 volumes).

-

Purification: Heat the mixture to distill off the toluene. Cool the remaining aqueous solution to room temperature.

-

Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 1 volume).

-

Isolation: Combine the organic phases and concentrate to dryness under reduced pressure to obtain an oil. Recrystallize the oil from an ethanol/water mixture and dry to yield 4-butyrylresorcinol.

Protocol 2: Step 2 - Reduction of 4-Butyrylresorcinol

Three common methods for the reduction of the ketone intermediate are provided below.

-

Method A: Huang-Minlon Reduction (Wolff-Kishner Modification)

-

Reaction Setup: In a suitable flask, dissolve 4-butyrylresorcinol (1.0 eq) and potassium hydroxide (B78521) (4.0 eq) in diethylene glycol.

-

Hydrazone Formation: Add an excess of hydrazine (B178648) hydrate (B1144303) (85% solution, 10 eq) to the solution and heat at reflux (130-140°C) for 1-3 hours.

-

Reduction: Distill off the excess hydrazine hydrate and water until the internal reaction temperature reaches 170-220°C.

-

Reaction Completion: Maintain the reaction at this temperature and reflux for 1-4 hours until the reaction is complete (monitor by TLC or HPLC).

-

Work-up: Cool the reaction mixture and neutralize with concentrated HCl to a pH of ~2.0.

-

Isolation: Perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from n-hexane to obtain pure this compound.

-

-

Method B: Clemmensen Reduction

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust (excess) in a 2% hydrochloric acid solution until the surface is bright. Decant the aqueous solution and wash the zinc powder with distilled water, ethanol, acetone, and dry ether.

-

Reaction Setup: The carbonyl compound (4-butyrylresorcinol) is heated with an excess of the prepared amalgamated zinc and concentrated hydrochloric acid under reflux. Note: This method is effective for aryl ketones but uses large amounts of mercury and strong acid.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by recrystallization.

-

-

Method C: Catalytic Hydrogenation

-

Reaction Setup: In a three-necked flask, add 4-butyrylresorcinol (1.0 eq), 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.007x by weight), and a solvent such as methanol (B129727) (approx. 4 volumes).

-

Addition of Hydrogen Source: Add a hydrogen source, such as polymethylhydrosiloxane (B1170920) (PMHS, >5 eq of hydrogen).

-

Reaction: Raise the temperature to 50°C and stir for 3-4 hours. Monitor reaction completion by HPLC.

-

Catalyst Removal: Filter off the Pd/C catalyst.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain an oily substance.

-

Purification: Recrystallize the product from n-hexane, using activated carbon for decolorization if necessary, to obtain pure this compound.

-

Mechanism of Action & Biological Efficacy

This compound's primary mechanism of action is the direct, competitive inhibition of tyrosinase, which catalyzes the first two rate-limiting steps of melanin synthesis.[5][6] Studies have shown that it does not significantly impact other signaling pathways involved in melanogenesis, such as the extracellular signal-regulated kinase (ERK) or Akt pathways, nor does it affect the degradation of microphthalmia-associated transcription factor (MITF).[5][6][7] This targeted action contributes to its high efficacy and favorable safety profile.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified in various in vitro models, consistently demonstrating its superiority over other common skin-lightening agents.

Table 1: In Vitro Inhibitory Concentration (IC50) Values

| Compound | Human Tyrosinase Inhibition (IC50) | Melanin Production Inhibition (IC50) in MelanoDerm™ Model |

| This compound | 21 µmol/L | 13.5 µmol/L |

| 4-Hexylresorcinol | 94 µmol/L | Not Reported in this study |

| 4-Phenylethylresorcinol | 131 µmol/L | Not Reported in this study |

| Kojic Acid | ~500 µmol/L | > 400 µmol/L |

| Arbutin | ~6500 µmol/L | > 5000 µmol/L |

| Hydroquinone | ~4400 µmol/L | < 40 µmol/L |

| Data sourced from Kolbe L, et al. (2013).[4] |

Clinical Efficacy Data

Clinical trials have consistently demonstrated the effectiveness of this compound in treating hyperpigmentation disorders such as melasma and age spots.

Table 2: Summary of Clinical Trial Results

| Indication | Concentration & Formulation | Duration | Key Outcome |

| Age Spots | 1% this compound formula | 8 weeks | Significant reduction in the appearance of age spots compared to vehicle. |

| Age Spots | Formula with this compound | 12 weeks | Showed faster onset and higher degree of lightening compared to 4-hexylresorcinol and 4-phenylethylresorcinol. |

| Melasma | 0.3% this compound cream | 8 weeks | 56.07% mean reduction in modified Melasma Area Severity Index (mMASI) score. |

| Melasma | Not specified | 8 weeks | Reported a 45% reduction in melasma severity. |

Protocols for Biological Assays

Protocol 3: In Vitro Human Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Prepare a working solution of human tyrosinase in the assay buffer.

-

Substrate Solution: Prepare a 10 mM solution of L-DOPA in the assay buffer (prepare fresh).

-

Inhibitor Stock: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 60 µL of assay buffer and 20 µL of the inhibitor dilution.

-

Add 20 µL of the tyrosinase enzyme solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the L-DOPA substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 4: Melanin Content Assay in B16F10 Melanoma Cells

-

Cell Culture and Treatment:

-

Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., Kojic Acid) should be included.

-

Incubate the cells for 72 hours.

-

-

Cell Lysis and Melanin Solubilization:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

To the cell pellet, add 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO).

-

Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Normalization and Analysis:

-

In a parallel plate, determine the total protein concentration for each treatment condition using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample.

-

Calculate the percentage of melanin synthesis inhibition relative to the untreated control.

-

Conclusion

The discovery and development of this compound mark a significant milestone in the quest for effective and safe treatments for hyperpigmentation. Its well-defined synthesis pathway, potent and specific mechanism of action, and robust clinical validation underscore its importance in both cosmetic and dermatological applications. This guide provides a comprehensive technical foundation for researchers and professionals working to further innovate in the field of skin pigmentation modulation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. JP2000038334A - Whitening cosmetics containing resorcinol derivatives - Google Patents [patents.google.com]

- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Molecular Mechanisms of 4-Butylresorcinol: A Technical Guide to its Impact on Biochemical Pathways

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Biochemical Interactions of 4-Butylresorcinol in Melanogenesis.

This technical guide delineates the intricate biochemical pathways modulated by this compound, a potent inhibitor of melanin (B1238610) synthesis. The document provides a granular view of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows. This guide is intended to serve as a critical resource for professionals engaged in dermatological research and the development of novel therapeutic agents for hyperpigmentation disorders.

Core Mechanism of Action: A Dual Approach to Melanogenesis Inhibition

This compound primarily exerts its hypopigmenting effects through a dual mechanism targeting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. The primary and most well-documented mechanism is the direct competitive inhibition of tyrosinase .[1][2][3] This direct enzymatic inhibition effectively blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin production cascade.[4]

Intriguingly, a secondary mechanism involves the enhancement of tyrosinase degradation .[1][5] Research has demonstrated that this compound can activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This activation leads to an increase in the ubiquitination of the tyrosinase enzyme, marking it for proteolytic degradation by the proteasome.[1] This action reduces the overall cellular concentration of tyrosinase, further contributing to the suppression of melanin synthesis.[1]

Notably, studies have indicated that this compound's inhibitory effects on melanogenesis are largely independent of the upstream signaling pathways that regulate the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes.[6] Specifically, this compound does not appear to significantly affect the ERK/Akt or CREB signaling pathways.[6] In addition to its effects on tyrosinase, this compound has also been reported to inhibit Tyrosinase-Related Protein-1 (TRP-1), another key enzyme in the melanogenesis pathway.[7][8]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an inhibitor of melanogenesis has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various experimental systems. The following table summarizes key IC50 values from the literature, providing a comparative perspective on its potency against different targets and in different models.

| Target/Model System | IC50 Value (µM) | Reference(s) |

| Enzymatic Inhibition | ||

| Human Tyrosinase | 21 | [2][3] |

| Mushroom Tyrosinase | 0.15 - 0.56 | [9] |

| Human Tyrosinase (in MNT-1 cell lysates) | 8.3 | [5] |

| Cell-Based Inhibition | ||

| Melanin Production in MelanoDerm™ Skin Model | 13.5 | [2][3] |

Visualizing the Biochemical Pathways and Experimental Workflows

To further elucidate the mechanisms of action and the methodologies used to study this compound, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines the procedure for determining the direct inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.[10][11]

-

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

-

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a stock solution of L-DOPA in the phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of varying concentrations of this compound solution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

-

Control Wells: Add 20 µL of phosphate buffer (with the same final concentration of DMSO as the test wells), 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

-

Blank Wells: Add 160 µL of phosphate buffer and 20 µL of tyrosinase solution.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at approximately 475 nm using a microplate reader. Take kinetic readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: [(V_control - V_test) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes the quantification of melanin content in B16F10 murine melanoma cells following treatment with this compound.[12][13][14]

-

Materials and Reagents:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, for inducing melanogenesis)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer (1 M NaOH with 10% DMSO)

-

Microplate reader or spectrophotometer

-

Reagents for protein quantification (e.g., BCA or Bradford assay)

-

-

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and α-MSH if used) for 48-72 hours. Include a vehicle control (DMSO).

-

-

Cell Harvesting and Lysis:

-

After incubation, wash the cells with PBS and harvest them using trypsin-EDTA.

-

Centrifuge the cell suspension to pellet the cells.

-

To the cell pellet, add the Lysis Buffer.

-

Incubate the mixture at a high temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

-

Measurement:

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at approximately 405-475 nm using a microplate reader.

-

-

Normalization and Data Analysis:

-

In a parallel set of wells, determine the total protein concentration of the cell lysates using a standard protein assay.

-

Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample.

-

Calculate the percentage of melanin synthesis inhibition relative to the control group.

-

-

Western Blot Analysis for Tyrosinase and Phospho-p38 MAPK

This protocol details the detection of tyrosinase and phosphorylated p38 MAPK protein levels in B16F10 cells treated with this compound.[1]

-

Materials and Reagents:

-

Treated B16F10 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-tyrosinase, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin).

-

-

Conclusion

This compound stands out as a highly effective agent for the inhibition of melanogenesis, operating through a sophisticated dual mechanism that includes both direct, competitive inhibition of tyrosinase and the enhancement of its proteolytic degradation via the p38 MAPK pathway. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel strategies for the management of hyperpigmentation disorders. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for conceptualizing and executing future research in this field.

References

- 1. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qvsiete.com [qvsiete.com]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory Action of 4-n-Butylresorcinol (Rucinol) on Melanogenesis and Its Skin Whitening Effects. - 百度学术 [a.xueshu.baidu.com]

- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. med.upenn.edu [med.upenn.edu]

The Structure-Activity Relationship of 4-Butylresorcinol: A Deep Dive into a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Butylresorcinol, a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This document details the molecular interactions, inhibitory kinetics, and clinical implications of this compound, offering valuable insights for the development of novel dermatological agents for hyperpigmentation disorders.

Executive Summary

This compound, a derivative of resorcinol (B1680541), has emerged as a highly effective agent for the management of hyperpigmentation.[1] Its primary mechanism of action is the direct and potent inhibition of tyrosinase, outperforming many established agents like hydroquinone, kojic acid, and arbutin (B1665170) in both in vitro and in vivo models.[2][3] The structure of this compound, particularly the butyl group at the 4th position of the resorcinol ring, is critical for its high efficacy. This guide will explore the nuances of its SAR, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental pathways.

Mechanism of Action: Potent and Direct Tyrosinase Inhibition

The hypopigmenting effect of this compound is primarily attributed to its direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5][6] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7][8]

Unlike some other depigmenting agents, this compound's mechanism appears to be highly specific. Studies have shown that it does not significantly affect the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, nor does it interfere with the ERK or Akt signaling pathways that can modulate melanin synthesis.[4][5][6][9] This targeted action on the tyrosinase enzyme likely contributes to its favorable safety profile.[10] Furthermore, some evidence suggests that this compound may also inhibit tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanin synthesis pathway, and enhance the proteolytic degradation of tyrosinase, further contributing to its depigmenting activity.[8][11][12]

Mechanism of this compound's tyrosinase inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound as a tyrosinase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its efficacy against other agents.

Table 1: In Vitro Tyrosinase Inhibition and Melanin Production

| Compound | Human Tyrosinase Inhibition (IC50) | Melanin Production Inhibition in MelanoDerm™ (IC50) |

| This compound | 21 µmol/L [2][3] | 13.5 µmol/L [2][3] |

| Hydroquinone | ~4400 µmol/L[2] | < 40 µmol/L[2][3] |

| Kojic Acid | ~500 µmol/L[2][3] | > 400 µmol/L[2][3] |

| Arbutin | ~6500 µmol/L[2] | > 5000 µmol/L[2][3] |

Note: A lower IC50 value indicates greater potency.

Clinical studies have further validated the efficacy of this compound in treating hyperpigmentation disorders such as melasma and age spots.

Table 2: Summary of Clinical Trial Data for this compound in Melasma

| Concentration | Duration | Study Design | Key Findings | Reference |

| 0.1% Cream | 8 weeks | Randomized, double-blind, vehicle-controlled, split-face | Significant decrease in melanin index compared to vehicle. Well-tolerated. | [13] |

| 0.3% Cream | 8 weeks | Open-label, single-arm, observational | Significant decrease in modified Melasma Area Severity Index (mMASI) score. Well-tolerated in Indian patients. | [11][12] |

| 0.3% Serum | 12 weeks | Double-blind, randomized, split-face | Significant clinical improvement and colorimetric measurement reduction in melasma. | [11] |

Structure-Activity Relationship (SAR) Insights

The potent inhibitory activity of this compound is intrinsically linked to its chemical structure. The resorcinol moiety (1,3-dihydroxybenzene) is a known structural motif in many tyrosinase inhibitors.[14] The key to this compound's high efficacy lies in the alkyl substituent at the 4th position.

Studies on various 4-substituted resorcinols have revealed that the length and nature of the alkyl chain significantly influence inhibitory potency.[14] A butyl group appears to provide an optimal balance of lipophilicity and steric compatibility for binding to the active site of human tyrosinase. Shorter or longer alkyl chains, as seen in 4-hexylresorcinol and 4-phenylethylresorcinol, have shown reduced efficacy compared to this compound.[2] This suggests that the butyl chain plays a crucial role in the hydrophobic interactions within the enzyme's active site.

SAR of 4-Alkylresorcinols on tyrosinase activity.

Experimental Protocols

In Vitro Human Tyrosinase Inhibition Assay

This protocol outlines the methodology to determine the direct inhibitory effect of a compound on human tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Human tyrosinase enzyme

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) and positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, tyrosinase enzyme solution, and the test compound/control to designated wells. Include a control well with the enzyme and buffer but no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) kinetically for a set duration (e.g., 20-30 minutes). The absorbance corresponds to the formation of dopachrome.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for in vitro tyrosinase inhibition assay.

Melanin Content Assay in B16 Melanoma Cells

This protocol describes the quantification of melanin content in a cell-based model to assess the efficacy of a test compound on melanogenesis.

Materials:

-

B16 mouse melanoma cells

-

Cell culture medium (e.g., DMEM with FBS and antibiotics)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Culture B16 melanoma cells in a suitable culture vessel.

-

Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 80°C) to dissolve the melanin.

-

Transfer the cell lysates to a 96-well plate.

-

Measure the absorbance of the lysates at a wavelength between 400-475 nm.

-

The absorbance is directly proportional to the melanin content. Normalize the melanin content to the total protein concentration or cell number to account for any effects on cell proliferation.

Safety and Tolerability

Topical application of this compound is generally well-tolerated.[10] Clinical studies using creams with concentrations of 0.1% and 0.3% have reported good safety profiles with no significant adverse events.[11][12][13] Mild and transient skin irritation can occur, particularly at higher concentrations, but is not a common finding.[13] As with any topical agent, a patch test is recommended before widespread use, especially for individuals with sensitive skin.[10]

Conclusion

This compound stands out as a highly effective and safe tyrosinase inhibitor for the treatment of hyperpigmentation. Its structure, specifically the 4-butyl substitution on the resorcinol core, is pivotal for its potent and direct inhibitory action on tyrosinase. The comprehensive data from in vitro, in vivo, and clinical studies strongly support its application in dermatology and cosmetology. Further research into novel derivatives and advanced delivery systems may unlock even greater potential for this class of compounds in managing pigmentation disorders.

References

- 1. A CELL PIGMENTATION ASSAY SUITABLE FOR SCREENING OF COSMETIC RAW MATERIALS. • Mattek - Part of Sartorius [mattek.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resorcinol alkyl glucosides as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. dovepress.com [dovepress.com]

4-Butylresorcinol's In Vitro Effects on Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of 4-Butylresorcinol on melanogenesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is a potent hypopigmenting agent that primarily exerts its effects through the direct inhibition of key melanogenic enzymes. In vitro studies have consistently demonstrated its ability to significantly reduce melanin (B1238610) synthesis in a concentration-dependent manner.[1][2][3][4] The primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[1][2][3][4][5][6][7] Additionally, this compound has been shown to inhibit tyrosinase-related protein-1 (TRP-1).[8][9]

Unlike many other depigmenting agents, this compound's action does not appear to involve the modulation of major signaling pathways that regulate melanogenesis, such as the extracellular signal-regulated kinase (ERK) or Akt pathways.[1][2][3][5] Studies have shown that it does not induce the degradation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, nor does it affect the phosphorylation of cAMP response element-binding protein (CREB).[1][2][3][5]

A key aspect of its efficacy is its ability to enhance the proteolytic degradation of tyrosinase.[10][11] This dual action of competitive inhibition and promotion of enzyme degradation contributes to its potent inhibitory effect on melanin synthesis.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro efficacy of this compound in inhibiting tyrosinase activity and melanin production.

Table 1: Tyrosinase Inhibition by this compound and Other Depigmenting Agents

| Compound | Enzyme Source | IC50 Value | Reference |

| This compound | Human Tyrosinase | 21 µmol/L | [12] |

| This compound | Mushroom Tyrosinase | 11.27 µM | [13] |

| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [10][12] |

| Arbutin | Human Tyrosinase | >5000 µmol/L | [10] |

| Hydroquinone | Human Tyrosinase | Weak inhibition in the millimolar range | [10] |

Table 2: Inhibition of Melanin Production in Cell-Based Assays

| Cell Line | Treatment | IC50 Value / % Inhibition | Reference |

| Mel-Ab mouse melanocytes | This compound | Significant inhibition in a concentration-dependent manner | [1][2][3] |

| B16F10 murine melanoma cells | This compound | Significant inhibition of melanin synthesis | [8] |

| MelanoDerm™ Skin Model | This compound | IC50 of 13.5 µmol/L | [12] |

| MelanoDerm™ Skin Model | Kojic Acid | IC50 > 400 µmol/L | [10] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Mushroom Tyrosinase Activity Assay (Cell-Free)

This assay assesses the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add:

-

20 µL of the this compound solution

-

140 µL of phosphate buffer

-

20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL)

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes. The rate of dopachrome (B613829) formation is proportional to tyrosinase activity.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.[14]

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[14]

Cellular Tyrosinase Activity Assay

This assay measures the tyrosinase activity within cultured cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)

-

L-DOPA solution (10 mM)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture dish and treat with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Disrupt the cells by freeze-thawing and clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate and normalize to ensure equal protein amounts are used.

-

In a 96-well plate, add 90 µL of the cell lysate and 10 µL of 10 mM L-DOPA.[13]

-

Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1 hour.[15]

-

Tyrosinase activity is determined by the rate of dopachrome formation and expressed as a percentage of the control.[15]

Melanin Content Assay

This protocol measures the amount of melanin produced by cultured cells.

Materials:

-

B16F10 mouse melanoma cells

-

DMEM with 10% FBS

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer: 1 M NaOH with 10% DMSO[16]

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[16]

-

Replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. To stimulate melanin production, α-MSH (e.g., 100 nM) can be added.[16]

-

Incubate the cells for 72 hours.[16]

-

Wash the cells twice with ice-cold PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Add 100 µL of Lysis Buffer to the cell pellet and incubate at 80°C for 1 hour to solubilize the melanin.[16]

-

Vortex the tubes periodically to ensure complete lysis.

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 475 nm.

-

The melanin content can be normalized to the total protein content of the cells.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of melanogenesis inhibition by this compound.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Hypopigmentary effects of 4-n-butylresorcinol and resveratrol in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. qvsiete.com [qvsiete.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Cellular Odyssey of 4-Butylresorcinol: A Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylresorcinol, a potent tyrosinase inhibitor, has garnered significant attention in the fields of dermatology and cosmetology for its efficacy in treating hyperpigmentation. Its therapeutic effect is contingent on its ability to reach its intracellular target, the tyrosinase enzyme located within melanosomes of melanocytes. This technical guide provides an in-depth exploration of the cellular uptake and subcellular localization of this compound. While direct quantitative data on its cellular transport and distribution remains an area of active investigation, this document consolidates the current understanding of its mechanism of action and provides detailed experimental protocols for researchers to elucidate these processes. Furthermore, this guide presents illustrative data in structured tables and visualizes key cellular pathways and experimental workflows using the DOT language for Graphviz, offering a comprehensive resource for professionals in drug development and skin research.

Introduction

This compound (4-n-butylresorcinol) is a resorcinol (B1680541) derivative that has demonstrated superior inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3][4] Its mechanism of action involves not only the direct competitive inhibition of tyrosinase but also the enhancement of its proteolytic degradation.[5] This dual action contributes to its potent depigmenting effects. Understanding how this compound traverses the cell membrane and localizes within the cell is paramount for optimizing its delivery and efficacy. This guide will delve into the putative mechanisms of its cellular uptake, its journey to the melanosome, and the experimental methodologies required to quantify these events.

Cellular Uptake and Membrane Permeation

The cellular uptake of a small molecule like this compound is governed by its physicochemical properties and the composition of the cell membrane. Given its lipophilic nature, it is widely postulated that this compound primarily enters cells via passive diffusion. However, the potential involvement of membrane transporters cannot be entirely ruled out and warrants further investigation.

Putative Mechanism: Passive Diffusion

The lipophilic character of this compound suggests it can readily partition into the lipid bilayer of the cell membrane and diffuse across into the cytoplasm. This process is driven by the concentration gradient between the extracellular and intracellular environments.

In Vitro Skin Permeation

Studies on ex vivo human and pig skin have demonstrated the percutaneous absorption and distribution of this compound, which is a prerequisite for its efficacy in topical applications.[6] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable high-throughput screening tool to assess the passive diffusion of compounds across an artificial membrane, mimicking the stratum corneum.[7][8][9][10][11]

Subcellular Localization

Following its entry into the cytoplasm, this compound must reach the melanosomes to inhibit tyrosinase. While it has been shown that this compound does not affect the trafficking of tyrosinase to the melanosomes, its own localization within these organelles has not been quantitatively determined.[5] Subcellular fractionation and advanced microscopy techniques are essential to map the intracellular distribution of this compound.

Quantitative Data on Cellular Uptake and Localization

While specific quantitative data for this compound's cellular uptake and localization are not extensively available in peer-reviewed literature, the following tables illustrate how such data, once obtained through the experimental protocols outlined in this guide, should be presented for clarity and comparative analysis.

Table 1: Illustrative Cellular Uptake of this compound in B16F10 Melanoma Cells

| Time (minutes) | Intracellular Concentration (µM) | Uptake Rate (pmol/min/10^6 cells) |

| 5 | 1.2 ± 0.2 | 24.0 ± 4.0 |

| 15 | 3.5 ± 0.4 | 23.3 ± 2.7 |

| 30 | 6.8 ± 0.7 | 22.7 ± 2.3 |

| 60 | 12.5 ± 1.1 | 20.8 ± 1.8 |

| 120 | 20.1 ± 1.8 | 16.8 ± 1.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Table 2: Illustrative Subcellular Distribution of this compound in B16F10 Melanoma Cells after 1-hour Incubation

| Cellular Fraction | Percentage of Total Intracellular this compound (%) |

| Cytosol | 65 ± 5.2 |

| Melanosomes | 25 ± 3.1 |

| Nuclei | 5 ± 1.0 |

| Mitochondria | 3 ± 0.8 |

| Other | 2 ± 0.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Experimental Protocols

Cell Culture

B16F10 murine melanoma cells or human primary melanocytes are suitable models for studying the cellular uptake and localization of this compound. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cellular Uptake Assay using HPLC-MS/MS

This protocol provides a method to quantify the intracellular concentration of this compound over time.

Workflow Diagram for Cellular Uptake Assay

Caption: Workflow for quantifying cellular uptake of this compound.

Materials:

-

B16F10 melanoma cells

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol/water (80:20, v/v), ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Seed B16F10 cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM).

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Add 500 µL of ice-cold methanol/water (80:20) to each well and lyse the cells by scraping.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and analyze the concentration of this compound using a validated HPLC-MS/MS method.[12][13]

-

Determine the cell number in a parallel set of wells to normalize the uptake data.

Subcellular Fractionation

This protocol allows for the separation of different cellular organelles to determine the localization of this compound.[14][15][16][17]

Workflow Diagram for Subcellular Fractionation

Caption: Differential centrifugation for subcellular fractionation.

Materials:

-

Treated B16F10 cells

-

Dounce homogenizer

-

Fractionation buffers (hypotonic, isotonic with sucrose)

-

Ultracentrifuge

-

Sucrose solutions for density gradient

Procedure:

-

Harvest cells treated with this compound and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Perform a series of differential centrifugations as outlined in the workflow diagram to separate the nuclei, mitochondria, melanosomes/microsomes, and cytosol.

-

Further purify the melanosome fraction from the microsomal fraction using sucrose density gradient ultracentrifugation.

-

Extract this compound from each fraction using an appropriate solvent (e.g., methanol).

-

Quantify the amount of this compound in each fraction by HPLC-MS/MS.

-

Perform protein assays (e.g., Bradford) on each fraction to normalize the data and assess the purity of the fractions using western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, TRP-1 for melanosomes).

Confocal Microscopy for Visualization

To visualize the subcellular localization of this compound, a fluorescently labeled analog would be required. This is a custom synthesis step and is not commercially available. Assuming a fluorescent derivative is available, the following protocol can be used.[18][19][20]

Procedure:

-

Culture melanocytes on glass-bottom dishes.

-

Treat the cells with the fluorescently labeled this compound derivative.

-

Co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, and an antibody against a melanosomal marker like TYRP1).

-

Fix and permeabilize the cells.

-

Image the cells using a confocal microscope, capturing images in the respective channels for the this compound derivative and the organelle markers.

-

Analyze the images for colocalization to determine the subcellular distribution of the compound.

Signaling Pathways Influenced by this compound

This compound's primary mechanism of action is the direct inhibition of tyrosinase. However, it also influences signaling pathways that lead to the degradation of this enzyme.

Signaling Pathway of this compound in Melanocytes

Caption: this compound's impact on tyrosinase regulation.

Studies have shown that this compound activates p38 MAPK, which leads to increased ubiquitination and subsequent proteasomal degradation of tyrosinase.[5] Importantly, its action is independent of the ERK and Akt signaling pathways, which are also known to regulate melanogenesis.[3][4]

Conclusion

This technical guide provides a comprehensive overview of the current knowledge and necessary experimental approaches to study the cellular uptake and localization of this compound. While its efficacy as a tyrosinase inhibitor is well-established, a detailed quantitative understanding of its journey into and within the cell is still emerging. The protocols and illustrative data presented herein serve as a robust framework for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this promising depigmenting agent. Future studies employing advanced analytical and imaging techniques will be crucial in fully elucidating the cellular pharmacokinetics and pharmacodynamics of this compound.

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inter-laboratory study of the skin distribution of 4-n-butyl resorcinol in ex vivo pig and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Inter-laboratory skin distribution study of 4-n-butyl resorcinol: The importance of liquid chromatography/mass spectrometry (HPLC-MS/MS) bioanalytical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

- 18. researchgate.net [researchgate.net]

- 19. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]

- 20. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Butylresorcinol, a resorcinol (B1680541) derivative, has emerged as a highly potent hypopigmenting agent, demonstrating significant efficacy in the treatment of hyperpigmentary disorders. Its mechanism of action is primarily attributed to the direct inhibition of key enzymes in the melanogenesis pathway. While its potent inhibition of tyrosinase is well-documented, its interaction with Tyrosinase-Related Protein-1 (TRP-1) is a critical aspect of its overall efficacy. This technical guide provides a comprehensive overview of the interaction between this compound and TRP-1, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and TRP-1

This compound (4-n-butylresorcinol) is a synthetic compound recognized for its superior skin-lightening properties.[1][2][3] It is a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[4] Beyond tyrosinase, this compound also exerts a significant inhibitory effect on Tyrosinase-Related Protein-1 (TRP-1), also known as DHICA oxidase.[3][5][6]

TRP-1 is a melanosomal enzyme that plays a crucial role in the production of eumelanin (B1172464), the dark brown-black pigment.[7][8][9] Specifically, it catalyzes the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) into indole-5,6-quinone-2-carboxylic acid, a key step in the polymerization of eumelanin.[7][8][9] By inhibiting TRP-1, this compound further disrupts the melanin synthesis cascade, contributing to its potent depigmenting effects.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against melanogenesis-related enzymes has been quantified in various studies. While specific IC50 values for TRP-1 are not as widely reported as those for tyrosinase, the available data underscores its significant inhibitory capacity.

| Enzyme/Process | Source | Substrate | IC50 Value (µM) | Reference(s) |

| Tyrosinase | Human | L-DOPA | 21 | [1][2][5][10] |

| Mushroom | L-DOPA | 11.27 | [4] | |

| Melanin Production | MelanoDerm™ Skin Model | - | 13.5 | [1][5][10] |

| Mel-Ab Cells | - | Concentration-dependent inhibition | [1] |

Note: Lower IC50 values indicate greater inhibitory potency.

While a specific IC50 value for the direct inhibition of TRP-1 by this compound is not consistently reported in the literature, its characterization as a strong TRP-1 inhibitor is well-established.[3][5][6] The significant reduction in overall melanin production in cellular and skin models points towards its effective inhibition of multiple key enzymes in the melanogenesis pathway, including TRP-1.

Mechanism of Action: Dual Inhibition in the Melanogenesis Pathway

This compound's efficacy stems from its ability to inhibit both tyrosinase and TRP-1. This dual-action mechanism provides a more comprehensive blockade of eumelanin synthesis compared to agents that target only a single enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on TRP-1.

TRP-1 (DHICA Oxidase) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the DHICA oxidase activity of TRP-1 and its inhibition by this compound.

a. Principle:

TRP-1 catalyzes the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to indole-5,6-quinone-2-carboxylic acid (IQCA). The formation of IQCA can be monitored by its reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct, which can be quantified spectrophotometrically at approximately 490-505 nm.[11]

b. Materials and Reagents:

-

Purified or recombinant TRP-1 enzyme

-

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

-

3-methyl-2-benzothiazolinone hydrazone (MBTH)

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 6.8-7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor

-

96-well microplate

-

Microplate reader

c. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHICA in the assay buffer.

-

Prepare a stock solution of MBTH in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, a specific volume of the TRP-1 enzyme solution, and various concentrations of this compound.

-

Control Wells (No Inhibitor): Add assay buffer, TRP-1 enzyme solution, and the same volume of DMSO as used for the inhibitor.

-

Blank Wells: Add assay buffer and the respective concentrations of this compound (without the enzyme) to account for any background absorbance.

-

-

Pre-incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the DHICA substrate solution to all wells to start the reaction.

-

Simultaneously, add the MBTH solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at 490-505 nm at regular time intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a potent depigmenting agent that owes its high efficacy to the dual inhibition of both tyrosinase and TRP-1. While its inhibitory action on tyrosinase is well-quantified, its established role as a strong TRP-1 inhibitor is a key contributor to its ability to effectively reduce eumelanin synthesis. The experimental protocols provided in this guide offer a framework for further quantitative investigation into the direct interaction between this compound and TRP-1. A deeper understanding of this interaction will be invaluable for the development of next-generation, highly effective treatments for hyperpigmentary disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. qvsiete.com [qvsiete.com]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. | Semantic Scholar [semanticscholar.org]

- 10. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of 4-Butylresorcinol and Tyrosinase Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylresorcinol, a potent inhibitor of tyrosinase, has garnered significant attention in dermatology and cosmetology for its efficacy in treating hyperpigmentation. Understanding the molecular interactions between this compound and tyrosinase is paramount for the rational design of novel, more effective inhibitors. This technical guide provides an in-depth overview of the in silico methodologies used to model this binding interaction, complemented by relevant experimental protocols and quantitative data. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational and experimental workflows involved in the study of tyrosinase inhibitors.

Introduction

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents. This compound has emerged as a highly effective tyrosinase inhibitor, demonstrating superior potency compared to other well-known agents like kojic acid and arbutin.

In silico modeling techniques, including molecular docking and molecular dynamics simulations, provide powerful tools to elucidate the binding mechanisms of inhibitors like this compound at an atomic level. These computational approaches, in conjunction with experimental validation, facilitate a deeper understanding of structure-activity relationships and guide the optimization of lead compounds.

Quantitative Data Summary

The inhibitory potency of this compound against tyrosinase has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

| Compound | Enzyme Source | IC50 Value | Reference |

| This compound | Human Tyrosinase | 21 µmol/L | |

| This compound | Mushroom Tyrosinase | 11.27 µM | |

| Kojic Acid | Human Tyrosinase | ~500 µmol/L | |

| Arbutin | Human Tyrosinase | >5000 µmol/L (in MelanoDerm model) | |

| Hydroquinone | Human Tyrosinase | Weak inhibition in the millimolar range |

Table 2: Inhibition of Melanin Production in a Skin Model (MelanoDerm)

| Compound | IC50 Value | Reference |

| This compound | 13.5 µmol/L | |

| Kojic Acid | >400 µmol/L | |

| Hydroquinone | < 40 µmol/L |

In Silico Modeling Protocols